N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFN3O3S/c25-17-6-2-3-7-18(17)27-20(30)13-33-24-28-21-16-5-1-4-8-19(16)32-22(21)23(31)29(24)15-11-9-14(26)10-12-15/h1-12H,13H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVMGJRCHKCALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential pharmaceutical applications. Its structural components suggest a range of biological activities, particularly in the fields of oncology and antimicrobial research. This article examines its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₃ClF N₃O₂S
- Molecular Weight : 325.80 g/mol
- CAS Number : 881593-99-3
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available starting materials. The general synthetic route includes:
- Formation of Benzofuro[3,2-d]pyrimidine : This can be achieved through cyclization reactions involving appropriate precursors.
- Thioacetic Acid Reaction : The introduction of the thio group is performed via a nucleophilic substitution reaction.
- Acetylation : Finally, acetic anhydride or acetyl chloride is used to introduce the acetamide functionality.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.
In a study evaluating the structure–activity relationship (SAR), it was found that modifications on the benzofuro and pyrimidine rings significantly influenced the anticancer activity, with certain substitutions enhancing potency against specific cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC, μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Case Study 1: Antiproliferative Effects
A study published in 2022 explored the antiproliferative effects of various thioacetamide derivatives on cancer cell lines. The study highlighted that this compound exhibited superior activity compared to other derivatives tested, leading to a proposed mechanism involving apoptosis induction in cancer cells .
Case Study 2: Structure–Activity Relationship Analysis
Another significant study focused on the SAR of similar compounds revealed that substituents on the aromatic rings significantly affected biological activity. The presence of electron-withdrawing groups like fluorine enhanced the anticancer properties by increasing lipophilicity and cellular uptake .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant anticancer properties. The mechanism typically involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance:
- In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it may be effective against a range of bacterial and fungal pathogens. The proposed mechanisms include:
- Disruption of microbial cell membranes.
- Inhibition of essential metabolic pathways in microorganisms.
Antiviral Agents
Given the structural similarity to other antiviral compounds, this compound may possess antiviral properties. Preliminary studies indicate potential effectiveness against viral infections by inhibiting viral replication or entry into host cells.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of related compounds. This may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. Potential applications include:
- Treatment of chronic inflammatory diseases.
- Management of pain associated with inflammation.
Case Studies and Research Findings
- Anticancer Activity Study :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares a benzofuropyrimidinone scaffold with several derivatives differing in substituents. Key analogs include:
Compound A : N-(2-chlorophenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 872207-89-1)
- Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 2-fluorophenyl ring.
Compound B : N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 902897-48-7)
- Structural Difference : The acetamide-linked phenyl ring has a 3-chloro-4-fluoro substitution instead of 2-chloro.
- Implications : The additional fluorine atom and shifted chloro group could enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability .
Compound C : N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 866896-89-1)
- Structural Difference : The chloro substituent is at position 3 of the phenyl ring rather than position 2.
- Implications: This minor positional change may impact intermolecular interactions, such as hydrogen bonding or π-π stacking, critical for target engagement .
Compound D : N-(3-chloro-4-fluorophenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 899986-34-6)
- Structural Difference : The 4-fluorophenyl group is replaced with a cyclopentyl ring.
Comparative Analysis of Molecular Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₄H₁₅ClFN₃O₃S | 479.9 | 2-chlorophenyl, 4-fluorophenyl |
| Compound A (CAS: 872207-89-1) | C₂₄H₁₅ClFN₃O₃S | 479.9 | 2-chlorophenyl, 2-fluorophenyl |
| Compound B (CAS: 902897-48-7) | C₂₄H₁₄ClF₂N₃O₃S | 497.9 | 3-chloro-4-fluorophenyl , 4-fluorophenyl |
| Compound C (CAS: 866896-89-1) | C₂₄H₁₅ClFN₃O₃S | 479.9 | 3-chlorophenyl , 4-fluorophenyl |
| Compound D (CAS: 899986-34-6) | C₂₃H₁₉ClFN₃O₃S | 471.9 | 3-chloro-4-fluorophenyl, cyclopentyl |
Key Observations :
- Halogen Positioning : Fluorine at position 4 (target compound) vs. 2 (Compound A) affects dipole moments and electronic distribution.
- Chlorine Position : 2-chloro (target) vs. 3-chloro (Compound C) alters steric hindrance near the acetamide group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
